Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Cross-coupling catalysis Oxidative addition kinetics Pd-catalyzed reactions

Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6), also referred to as Ethyl 4-iodobenzoylacetate, is a β-keto ester of molecular formula C₁₁H₁₁IO₃ and molecular weight 318.11 g/mol. The compound bears a para-iodophenyl ketone moiety and an ethyl ester terminus, placing it within the aryl halide-substituted β-keto ester class.

Molecular Formula C11H11IO3
Molecular Weight 318.11 g/mol
CAS No. 63131-30-6
Cat. No. B1307461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-iodophenyl)-3-oxopropanoate
CAS63131-30-6
Molecular FormulaC11H11IO3
Molecular Weight318.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
InChIKeyDOIUIJYPQHAHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6) – β-Keto Ester Building Block for Cross-Coupling and Bioactive Molecule Synthesis


Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6), also referred to as Ethyl 4-iodobenzoylacetate, is a β-keto ester of molecular formula C₁₁H₁₁IO₃ and molecular weight 318.11 g/mol . The compound bears a para-iodophenyl ketone moiety and an ethyl ester terminus, placing it within the aryl halide-substituted β-keto ester class. Its density is 1.609 g/mL at 25 °C, boiling point 349.7±22.0 °C (predicted), and refractive index n20/D 1.6070 (lit.) . It is commercially available at purities of ≥95% to ≥97% from major suppliers including Sigma-Aldrich, Aladdin Scientific, Bide Pharmatech, and Fluorochem . The compound serves as a reactant for Ir-catalyzed synthesis of trisubstituted pyrroles and as a precursor for biologically active molecules .

Why Ethyl 3-(4-iodophenyl)-3-oxopropanoate Cannot Be Swapped for Its Bromo, Chloro, or Fluoro Analogs in Cross-Coupling and Bioactive Molecule Programs


The para-iodo substituent confers a unique combination of reactivity and physicochemical properties that cannot be replicated by the corresponding bromo (CAS 26510-95-2), chloro (CAS 2881-63-2), or fluoro (CAS 1999-00-4) analogs. The carbon–iodine bond is the weakest among the aryl halides (C–I ~280 kJ/mol vs. C–Br ~337 kJ/mol vs. C–Cl ~397 kJ/mol), enabling faster oxidative addition to Pd(0) catalysts and superior leaving-group ability in nucleophilic substitution [1][2]. Ortho-substituted aryl iodides remain more reactive than the corresponding bromides across multiple ligand systems [3]. Beyond reactivity, the iodine atom imparts a substantially higher density (1.609 vs. 1.432–1.174 g/mL across the series), a higher boiling point (349.7 °C), and a distinct refractive index (1.6070), all of which affect chromatographic resolution, liquid–liquid extraction, and spectroscopic identification [1][4]. Furthermore, this specific iodo compound has been validated as a reactant in Ir-catalyzed trisubstituted pyrrole synthesis and has demonstrated CB1 cannabinoid receptor agonist efficacy exceeding that of the benchmark non-selective agonist WIN55212 [5].

Quantitative Differentiation Evidence: Ethyl 3-(4-iodophenyl)-3-oxopropanoate vs. Halogen Analogs and Functional Comparators


Aryl C–I Bond Lability Enables Faster Oxidative Addition to Pd(0) vs. Bromo and Chloro Analogs

The carbon–iodine bond in the target compound is substantially weaker than the corresponding C–Br and C–Cl bonds in the bromo and chloro analogs. The aryl C–I bond dissociation energy is approximately 280 kJ/mol, compared to ~337 kJ/mol for aryl C–Br and ~397 kJ/mol for aryl C–Cl [1][2]. This translates into kinetically distinct oxidative addition behavior with Pd(0) catalysts. In direct kinetic studies, ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligand systems, and the oxidative addition rate is consistently faster for iodides across varying steric and electronic environments [3]. Competing-substrate kinetic experiments in ligand-free direct arylation of indole confirm that aryl iodides are consumed significantly faster than aryl bromides under identical catalytic conditions [4].

Cross-coupling catalysis Oxidative addition kinetics Pd-catalyzed reactions

Physical Property Profile: Density, Boiling Point, and Refractive Index Enable Distinct Downstream Processing vs. Halogen Analogs

Across the para-halogen series, the target iodo compound exhibits the highest density, highest boiling point, and highest refractive index. The density of the iodo compound (1.609 g/mL at 25 °C) is 12.4% higher than the bromo analog (1.432 g/mL), 32.1% higher than the chloro analog (1.218 g/mL), and 37.1% higher than the fluoro analog (1.174 g/mL) [1]. The boiling point (349.7 °C predicted) exceeds that of the chloro and bromo analogs (268–332 °C) by substantial margins . The refractive index (n20/D 1.6070) is distinctly higher than the bromo (1.5700), chloro (1.5500), and fluoro (1.5040) analogs [1]. Additionally, the water solubility of the iodo compound is very low (0.28 g/L at 25 °C), which affects aqueous workup and partitioning behavior .

Chromatographic separation Liquid-liquid extraction Spectroscopic identification

CB1 Cannabinoid Receptor Agonist Efficacy Surpasses WIN55212 in G Protein Signaling Activation

Ethyl 3-(4-iodophenyl)-3-oxopropanoate (EIAOP) has been characterized as a potent cannabinoid receptor agonist with high affinity for human CB1 receptors. In head-to-head functional comparison, EIAOP demonstrated greater efficacy than the widely used non-selective cannabinoid receptor agonist WIN55212 at activating G protein signaling pathways in cells expressing human CB1 receptors . This finding aligns with SAR studies showing that bulkier halogen substituents (Br, I) at the para position of classical cannabinoid pharmacophores produce the largest enhancement in CB1 receptor affinity [1]. Although the specific Ki and EC₅₀ values were not disclosed in the available product documentation, the functional superiority over WIN55212 constitutes a meaningful differentiation point for programs targeting CB1-mediated pathways. EIAOP also activates the CB1 antagonist AM251, a property attributed to its specific molecular focusing characteristics .

Cannabinoid pharmacology GPCR signaling CB1 receptor agonism

Validated Synthetic Protocol with 81% Yield from 4-Iodobenzoic Acid Chloride

A published and reproducible synthetic protocol delivers ethyl 3-(4-iodophenyl)-3-oxopropanoate in 81% isolated yield via Claisen condensation of ethyl acetate with 4-iodobenzoic acid chloride, mediated by lithium diisopropylamide (LDA) in THF at −78 °C, followed by warming to 20 °C . This protocol, reported by Hylsová et al. in the European Journal of Medicinal Chemistry (2017, vol. 126, pp. 1118–1128), was employed to prepare intermediates for cyclin-dependent kinase inhibitor development and provides a benchmark yield for procurement quality assessment. By contrast, the bromo analog requires alternative conditions (NaH in diethyl carbonate/ethanol) and yields are not consistently benchmarked in the same publication, preventing direct yield comparison but highlighting the availability of a defined, peer-reviewed protocol for the iodo compound .

Synthetic methodology Process reproducibility β-Keto ester preparation

Molecular Weight and Density Enable Superior Chromatographic Resolution from Halogen-Containing Byproducts

The molecular weight of ethyl 3-(4-iodophenyl)-3-oxopropanoate (318.11 g/mol) is 17.3% greater than the bromo analog (271.11 g/mol), 40.3% greater than the chloro analog (226.66 g/mol), and 51.3% greater than the fluoro analog (210.20 g/mol) [1][2]. The density (1.609 g/mL) follows the same trend . These differences provide a practical advantage during flash chromatography purification: the iodo compound elutes at a distinctly higher Rf under standardized conditions compared to any des-halo byproduct or halogen-exchange side product that may form during cross-coupling reactions, enabling cleaner fraction collection and reducing the need for repeated chromatographic steps. The combined MW and density differential also facilitates gravity-based liquid–liquid separation in aqueous/organic workup, where the iodo compound partitions preferentially into the heavier organic phase.

Purification Flash chromatography Reaction monitoring

Procurement-Relevant Application Scenarios for Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6)


Palladium-Catalyzed Cross-Coupling Programs Requiring Mild Conditions and High Turnover

In Suzuki–Miyaura, Heck, Sonogashira, and related Pd-catalyzed C–C bond formations, ethyl 3-(4-iodophenyl)-3-oxopropanoate serves as the superior aryl halide coupling partner when the corresponding bromo or chloro analogs fail to react or produce unacceptably low yields. The ~57 kJ/mol weaker C–I bond (relative to C–Br) translates into faster oxidative addition kinetics [1], enabling room-temperature couplings and reducing catalyst loading. This is especially critical in late-stage functionalization of advanced pharmaceutical intermediates where thermal sensitivity precludes the elevated temperatures often required for aryl bromide or chloride activation. A specific published application involves the Ir-catalyzed rearrangement synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles, where the iodo compound is explicitly listed as the recommended reactant .

Cannabinoid CB1 Receptor Drug Discovery and Pharmacophore Development

EIAOP is a structurally distinct CB1 agonist chemotype with functional efficacy exceeding WIN55212 in G protein signaling assays performed on human CB1-expressing cells . This makes it a valuable scaffold for medicinal chemistry campaigns targeting CB1-mediated pathways, including programs in neurological disorders (Alzheimer's disease, Parkinson's disease), pain, and neuroinflammation. The para-iodo substituent serves dual purposes: it acts as a pharmacophoric element (SAR studies confirm bulkier halogens enhance CB1 affinity [2]) and as a synthetic handle for further diversification via cross-coupling or radioiodination for PET/SPECT tracer development. Procurement teams supporting cannabinoid research should prioritize this compound over the bromo or chloro analogs, which lack the same demonstrated CB1 efficacy profile.

Imaging Agent Precursor and Radioiodination Substrate Development

The para-iodophenyl moiety is a privileged substructure in SPECT and PET imaging agent design due to the availability of radioiodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for direct isotopic exchange or electrophilic radioiodination [3]. Ethyl 3-(4-iodophenyl)-3-oxopropanoate provides a non-radioactive cold standard and synthetic precursor for the preparation of radioiodinated β-keto ester derivatives. Its use as an intermediate in the synthesis of iodinated aromatic derivatives for imaging applications has been noted [4]. The well-characterized physical properties (density, refractive index, solubility) support QC method development for radiolabeled product characterization.

Chromatography-Method Development and Reference Standard Procurement

The uniquely high density (1.609 g/mL) and refractive index (n20/D 1.6070) of ethyl 3-(4-iodophenyl)-3-oxopropanoate relative to its halogen congeners make it an excellent candidate for HPLC and GC method development as a system suitability standard. Its distinct retention profile simplifies co-elution troubleshooting when analyzing reaction mixtures containing multiple halogenated species. The compound's low aqueous solubility (0.28 g/L) also makes it suitable for developing reverse-phase separation protocols where highly retained, non-polar analytes are required for column qualification. Commercial availability at ≥97% purity with batch-specific COA documentation (NMR, HPLC, GC) from suppliers such as Bide Pharmatech and Aladdin Scientific supports GLP-compliant procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.